molecular formula C12H8ClF2NO2 B1357058 Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate CAS No. 318685-51-7

Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate

Cat. No.: B1357058
CAS No.: 318685-51-7
M. Wt: 271.64 g/mol
InChI Key: VMKVYBOEHDTOKK-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors, followed by halogenation and esterification reactions. One common method includes the use of fluorinated anilines and three-carbon reagents, which undergo cyclization to form the quinoline core. Subsequent halogenation introduces the chlorine and fluorine atoms at specific positions on the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s ability to bind to these targets, leading to inhibition or modulation of their activity. This can result in antibacterial, antiviral, or anticancer effects .

Comparison with Similar Compounds

  • Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate
  • 4-Chloro-7,8-difluoroquinoline
  • 4,7-Dichloroquinoline

Comparison: Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms at specific positions enhances its reactivity and biological activity compared to other quinoline derivatives .

Properties

IUPAC Name

ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO2/c1-2-18-12(17)7-5-16-11-6(9(7)13)3-4-8(14)10(11)15/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKVYBOEHDTOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC(=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594423
Record name Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318685-51-7
Record name Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 26 g of ethyl 7,8-difluoro-4-oxoquinoline-3-carboxylate in 212 g of phosphorus oxychloride was heated at 95° C. for 4 hours, with stirring. After treatment, 27.3 g of ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate was obtained in the form of a white solid, which melted at 114° C.
Name
ethyl 7,8-difluoro-4-oxoquinoline-3-carboxylate
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
212 g
Type
reactant
Reaction Step One

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